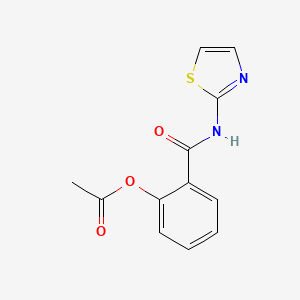

2-(チアゾール-2-イルカルバモイル)フェニル酢酸

説明

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌および抗寄生虫薬用途

2-(チアゾール-2-イルカルバモイル)フェニル酢酸: は、抗菌および抗寄生虫療法における潜在的な使用について研究されてきました。 よく知られた抗原虫薬であるニタゾキサニドの不純物として、この化合物は、寄生虫の嫌気性エネルギー代謝における電子伝達反応を妨げる可能性を示唆する構造的類似性を共有しています . これは、ジアルジア・ランブリアやクリプトスポリジウム属などの生物によって引き起こされる感染症に対する新しい治療法の開発につながる可能性があります .

抗がん研究

2-(チアゾール-2-イルカルバモイル)フェニル酢酸を含むチアゾール誘導体は、抗腫瘍活性と細胞毒性活性について調査されてきました。 研究は、チアゾール部分への修飾が、さまざまなヒト腫瘍細胞株に強力な効果を持つ化合物を生成できることを示しており、癌治療における潜在的な役割を示唆しています .

神経保護剤開発

2-(チアゾール-2-イルカルバモイル)フェニル酢酸のチアゾールコアは、神経保護特性を持つ多くの化合物に存在します。 これらの特性は、この化合物がアセチルコリンなどの神経伝達物質の合成に役割を果たす可能性がある神経変性疾患の治療法開発に特に関連しています .

抗炎症および鎮痛研究

この化合物は、抗炎症および鎮痛活性と関連付けられています。 チアゾール環は、これらの特性を示す薬剤に見られる一般的な特徴であり、そのため、2-(チアゾール-2-イルカルバモイル)フェニル酢酸は、新しい痛み止め薬の開発のための貴重な出発点となる可能性があります .

農薬開発

農業部門では、チアゾール誘導体は、殺菌剤と殺生物剤の製造に使用されます。 2-(チアゾール-2-イルカルバモイル)フェニル酢酸の構造的特徴は、真菌や微生物の脅威から作物を保護する可能性のある新しい化合物の合成のための候補となっています .

分析化学における応用

2-(チアゾール-2-イルカルバモイル)フェニル酢酸: は、安定性研究と、高性能液体クロマトグラフィー(HPLC)などの分析方法を開発して、医薬品製剤中のニタゾキサニドとその不純物を定量化する、分析化学における参照化合物として使用できます .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary widely, impacting their bioavailability and therapeutic potential .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .

生化学分析

Biochemical Properties

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate plays a significant role in biochemical reactions due to its structural components. The thiazole ring is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial in carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .

Cellular Effects

The effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For instance, it may enhance or inhibit the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA polymerases, thereby altering the transcription process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate vary with dosage in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or reducing oxidative stress. At higher doses, toxic effects can occur, including cellular damage and disruption of normal metabolic functions. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid metabolism. The compound can also affect the levels of various metabolites, altering metabolic flux and impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can affect its activity, as it may concentrate in areas where its target enzymes or proteins are abundant .

Subcellular Localization

The subcellular localization of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria or the nucleus, where it exerts its effects. These localization patterns are crucial for its function, as they determine the accessibility of its target biomolecules .

特性

IUPAC Name |

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-8(15)17-10-5-3-2-4-9(10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWWYCHNNUHFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)